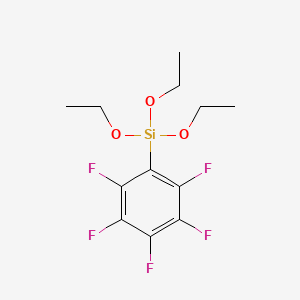

Pentafluorophenyltriethoxysilane

Description

The exact mass of the compound Triethoxy(pentafluorophenyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentafluorophenyltriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyltriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALDFNLNVLQDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382180 | |

| Record name | (Pentafluorophenyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20083-34-5 | |

| Record name | (Pentafluorophenyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triethoxysilyl)pentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pentafluorophenyltriethoxysilane (PFPTEOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pentafluorophenyltriethoxysilane

Pentafluorophenyltriethoxysilane (PFPTEOS) is a versatile organosilicon compound that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and pharmaceutical development. Its unique molecular architecture, featuring a reactive triethoxysilyl group and an electron-deficient pentafluorophenyl moiety, imparts a desirable combination of properties. These include enhanced thermal and chemical stability, hydrophobicity, and the ability to participate in a range of chemical transformations.[1]

In the realm of drug development, PFPTEOS serves as a critical fluorinated building block. The incorporation of the pentafluorophenyl group can lead to drug candidates with improved metabolic stability and bioavailability.[2] Furthermore, its utility as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions makes it a valuable tool for constructing complex molecular frameworks, a cornerstone of modern organic synthesis.[1][3][4][5] This guide provides a comprehensive overview of the synthesis and characterization of PFPTEOS, offering in-depth protocols and expert insights for its effective utilization in research and development.

Synthesis of Pentafluorophenyltriethoxysilane: A Tale of Two Methodologies

The synthesis of PFPTEOS can be effectively achieved through two primary pathways: the Grignard reaction and hydrosilylation. The choice between these methods often depends on the availability of starting materials, desired scale, and specific experimental conditions.

Method 1: Grignard Reaction

The Grignard reaction is a classic and robust method for forming carbon-silicon bonds.[6] This approach involves the reaction of a pentafluorophenyl Grignard reagent with tetraethoxysilane (TEOS).

Reaction Scheme:

Caption: Grignard synthesis of PFPTEOS.

Causality Behind Experimental Choices:

The Grignard reagent, pentafluorophenylmagnesium bromide, is typically prepared in situ by reacting bromopentafluorobenzene with magnesium turnings in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The choice of THF is often preferred as it can lead to faster reaction rates compared to diethyl ether.[7] The reaction is highly exothermic and requires careful temperature control to prevent side reactions.[8] TEOS is then added to the freshly prepared Grignard reagent. The ethoxy groups on the silicon atom are good leaving groups, facilitating the nucleophilic attack by the pentafluorophenyl carbanion.

Experimental Protocol: Grignard Synthesis of PFPTEOS

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of bromopentafluorobenzene in anhydrous THF dropwise via the dropping funnel.

-

Maintain a gentle reflux by controlling the addition rate and external heating/cooling as needed. The disappearance of the magnesium and the formation of a grayish solution indicate the formation of the Grignard reagent.

-

-

Reaction with TEOS:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add tetraethoxysilane (TEOS) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain PFPTEOS as a colorless liquid.[4]

-

Method 2: Hydrosilylation

Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydride bond across a double or triple bond, typically catalyzed by a transition metal complex.[9] For the synthesis of PFPTEOS, this involves the reaction of pentafluorostyrene with triethoxysilane.

Reaction Scheme:

Caption: Hydrosilylation synthesis of PFPTEOS.

Causality Behind Experimental Choices:

Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed for hydrosilylation due to their high activity.[10] However, rhodium and other transition metal catalysts can also be effective.[9][10] The reaction is typically carried out in a solvent-free system or in a high-boiling inert solvent. The regioselectivity of the addition is a key consideration; in the case of styrenes, the anti-Markovnikov product is generally favored, leading to the desired terminally silylated product.

Experimental Protocol: Hydrosilylation Synthesis of PFPTEOS

-

Apparatus Setup: Use a similar setup as for the Grignard reaction, ensuring all glassware is scrupulously dried.

-

Reaction:

-

Charge the flask with pentafluorostyrene and triethoxysilane.

-

Add a catalytic amount of a suitable hydrosilylation catalyst (e.g., Karstedt's catalyst).

-

Heat the reaction mixture to a temperature that initiates the reaction (this can be monitored by an exotherm). Typically, temperatures in the range of 60-100 °C are sufficient.

-

Stir the mixture at this temperature for several hours until the reaction is complete (completion can be monitored by GC or NMR).

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Purify the product directly by vacuum distillation to remove the catalyst and any unreacted starting materials.

-

| Synthesis Method | Advantages | Disadvantages |

| Grignard Reaction | Well-established, versatile for various substituted arylsilanes.[6] | Requires strict anhydrous conditions, can have side reactions. |

| Hydrosilylation | Atom-economical, often proceeds with high selectivity.[9] | Requires a catalyst which may need to be removed from the final product. |

Characterization of Pentafluorophenyltriethoxysilane

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PFPTEOS. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is arguably the most powerful tool for the structural elucidation of PFPTEOS.

-

¹H NMR: Provides information on the ethoxy groups. The spectrum will show a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) with the expected integration ratios.

-

¹³C NMR: Confirms the presence of all carbon atoms in the molecule, including those in the pentafluorophenyl ring and the ethoxy groups.

-

¹⁹F NMR: Is crucial for confirming the presence and substitution pattern of the pentafluorophenyl group. The spectrum will typically show three distinct resonances corresponding to the ortho, meta, and para fluorine atoms, with characteristic coupling patterns.

-

²⁹Si NMR: Directly observes the silicon nucleus, providing a single resonance in a characteristic chemical shift range for tetra-substituted silanes.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[11] Key vibrational bands for PFPTEOS include:

-

Si-O-C stretching: Strong absorptions in the region of 1100-1000 cm⁻¹.[12]

-

C-F stretching: Strong, characteristic absorptions for the C-F bonds of the pentafluorophenyl ring, typically found in the 1400-1000 cm⁻¹ region.[13]

-

Aromatic C=C stretching: Bands in the 1650-1450 cm⁻¹ region.

-

C-H stretching: Absorptions from the ethoxy groups around 2975-2885 cm⁻¹.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which can be used to confirm its elemental composition.[14] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Workflow for Spectroscopic Characterization

Caption: Workflow for spectroscopic characterization of PFPTEOS.

Physicochemical and Thermal Characterization

1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

Thermal analysis techniques are vital for assessing the thermal stability of PFPTEOS.

-

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability.[15][16]

-

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, boiling points, and other phase transitions.[15][17]

The simultaneous application of TGA and DSC (STA) provides a comprehensive thermal profile of the compound.[18]

| Property | Typical Value |

| Molecular Formula | C₁₂H₁₅F₅O₃Si[3][19] |

| Molecular Weight | 330.32 g/mol [3][4] |

| Boiling Point | 69 °C at 0.07 mmHg[4] |

| Density | 1.242 g/mL at 25 °C[4] |

| Appearance | Colorless transparent liquid[4][19] |

Applications in Drug Development and Beyond

The unique properties of PFPTEOS make it a valuable precursor in several advanced applications:

-

Fluorinated Material Synthesis: It is a key component in the synthesis of advanced fluorinated materials, including polymers and specialized coatings with exceptional thermal and chemical stability.[1]

-

Surface Modification: PFPTEOS is used to modify the surface properties of various materials, imparting characteristics such as hydrophobicity and improved chemical resistance.[1]

-

Adhesion Promotion: Its structure makes it an effective adhesion promoter, enhancing the bond strength between dissimilar materials.[1]

-

Pharmaceutical Synthesis: As a fluorinated building block, it aids in the creation of drug candidates with enhanced pharmacokinetic profiles.[2]

Conclusion

The synthesis and characterization of pentafluorophenyltriethoxysilane are well-established processes that provide access to a highly versatile and valuable chemical intermediate. A thorough understanding of the synthetic methodologies, particularly the Grignard and hydrosilylation routes, coupled with comprehensive characterization using a suite of spectroscopic and thermal analysis techniques, is paramount for ensuring the quality and reliability of this compound in research and development applications. The unique combination of a reactive silane and a stable fluorinated aromatic ring ensures that PFPTEOS will continue to be a key enabler in the advancement of materials science and pharmaceutical chemistry.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pentafluorophenyltrimethoxysilane in Enhancing Material Durability and Synthesis Efficiency.

- Sigma-Aldrich. (Pentafluorophenyl)triethoxysilane 97.

- MilliporeSigma. Unlock Advanced Applications with Triethoxy(pentafluorophenyl)silane.

- Alfa Chemistry. CAS 20083-34-5 Pentafluorophenyltriethoxysilane.

- Santa Cruz Biotechnology. (Pentafluorophenyl)triethoxysilane.

- ResearchGate. A) Iridium‐catalyzed hydrosilylation of esters with dihydrosilanes (coe=cyclooctene), followed by a B) Piers–Rubinsztajn reaction.

- Chongqing Chemdad Co., Ltd. (PENTAFLUOROPHENYL)TRIETHOXYSILANE.

- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.

- Gelest. PENTAFLUOROPHENYLTRIETHOXYSILANE.

- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- ResearchGate. The hydrosilylation reaction of olefins with triethoxysilane.

- NIH. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.

- MooreAnalytical. Thermal Analysis- TGA/DSC.

- EPub Bayreuth. Co‐catalyzed Selective syn‐Hydrosilylation of Internal Alkynes.

- American Chemical Society. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC).

- ResearchGate. Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents.

- NIH. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation.

- CORE. High-Resolution Fourier-Transform IR Spectroscopic Determination of Impurities in Silicon Tetrafluoride and Silane Prepared from.

- NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC).

- NIH. Selective hydrosilylation of allyl chloride with trichlorosilane.

- ResearchGate. The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b)...

- Google Patents. US9145341B2 - Process of preparing Grignard reagent.

- ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.

- UVicSPACE. A broadly applicable cross-linker for aliphatic polymers containing C–H bonds.

- PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study.

- PerkinElmer. Thermal Analysis.

- ResearchGate. Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH....

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. (PENTAFLUOROPHENYL)TRIETHOXYSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. PENTAFLUOROPHENYLTRIETHOXYSILANE | [gelest.com]

- 6. gelest.com [gelest.com]

- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]

- 9. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mooreanalytical.com [mooreanalytical.com]

- 16. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 17. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Chemical Properties of Pentafluorophenyltriethoxysilane

Introduction

Pentafluorophenyltriethoxysilane (PFPTES) is a unique organosilane that merges the distinct chemistries of a highly fluorinated aromatic ring with the versatile reactivity of a trialkoxysilane. This combination imparts a set of chemical properties that make it a valuable tool for researchers, particularly in the fields of materials science and surface engineering. For professionals in drug development, the principles of surface modification and bioconjugation enabled by molecules like PFPTES are of growing importance for applications ranging from nanoparticle functionalization to the development of advanced drug delivery systems.[1][2][3][4][5][6][7]

This technical guide provides a comprehensive overview of the core chemical properties of Pentafluorophenyltriethoxysilane. It is designed to offer not just a list of characteristics, but a deeper understanding of the causality behind its reactivity and utility. The information herein is intended to empower researchers to leverage the unique attributes of this compound in their work.

Molecular Structure and Physicochemical Properties

The structure of Pentafluorophenyltriethoxysilane, C₆F₅Si(OC₂H₅)₃, is central to its function. It features a silicon atom bonded to a pentafluorophenyl group and three ethoxy groups. The pentafluorophenyl group is a strong electron-withdrawing moiety, which significantly influences the electron density at the silicon atom. This, in turn, affects the reactivity of the ethoxy groups. The ethoxy groups are hydrolyzable, allowing the molecule to form covalent bonds with surfaces bearing hydroxyl groups or to undergo self-condensation to form polysiloxane networks.

| Property | Value | Source |

| CAS Number | 20083-34-5 | [8] |

| Molecular Formula | C₁₂H₁₅F₅O₃Si | [8] |

| Molecular Weight | 330.33 g/mol | [8] |

| Appearance | Transparent liquid | [8] |

| Boiling Point | 245.4°C at 760 mmHg | [8] |

| Density | 1.24 g/cm³ | [8] |

| Flash Point | 102.2°C | [8] |

Core Reactivity: Hydrolysis and Condensation

The primary reaction pathway for the application of Pentafluorophenyltriethoxysilane in surface modification is a two-step process of hydrolysis and condensation.[9][10][11]

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OC₂H₅) are sequentially replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol as a byproduct. This reaction can be catalyzed by either acid or base.[11] Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon more susceptible to nucleophilic attack by water.[11] In basic conditions, a hydroxide ion directly attacks the silicon atom.[11]

-

Condensation: The newly formed, highly reactive silanol groups can then condense in two ways:

-

Surface Condensation: They can react with hydroxyl groups on a substrate (like silica, glass, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate). This is the key step for surface functionalization.

-

Self-Condensation: They can react with other silanol groups on adjacent PFPTES molecules to form a cross-linked polysiloxane network (Si-O-Si).

-

The kinetics of these reactions are influenced by several factors, including pH, water concentration, solvent, and temperature.[9][10] The strong electron-withdrawing nature of the pentafluorophenyl group is expected to increase the rate of hydrolysis compared to non-fluorinated phenyltriethoxysilane by making the silicon atom more electrophilic.

Caption: General mechanism of hydrolysis and condensation for Pentafluorophenyltriethoxysilane.

Surface Modification Protocols: A General Workflow

While a specific, optimized protocol for Pentafluorophenyltriethoxysilane was not found in the provided search results, a general procedure for modifying a silica surface with a trialkoxysilane can be outlined.[12][13][14][15] Researchers should optimize concentrations, reaction times, and curing conditions for their specific application.

1. Substrate Preparation:

-

Ensure the substrate surface is clean and possesses a sufficient concentration of hydroxyl groups.

-

For silica-based substrates, this can be achieved by cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma treatment. Caution: Piranha solution is extremely corrosive and must be handled with appropriate safety measures. [15]

-

Thoroughly rinse with deionized water and dry the substrate, for instance, in an oven at 110-120°C to remove physisorbed water.[15]

2. Silanization Solution Preparation:

-

Prepare a solution of Pentafluorophenyltriethoxysilane in an anhydrous solvent. Toluene or ethanol are commonly used.

-

A typical concentration range is 1-5% (v/v).

-

For controlled hydrolysis, a small, stoichiometric amount of water can be added to the solution.

3. Deposition:

-

Immerse the prepared substrate in the silanization solution.

-

The reaction is typically carried out for a period ranging from 30 minutes to several hours. Agitation can improve the uniformity of the coating. The reaction can often be performed at room temperature.[12]

4. Rinsing:

-

After deposition, remove the substrate and rinse it thoroughly with the same solvent to remove any unreacted silane.

5. Curing:

-

To promote the formation of covalent bonds and cross-linking, the coated substrate is typically cured at an elevated temperature (e.g., 100-120°C) for about an hour.

Caption: A general workflow for surface modification using a trialkoxysilane.

Spectroscopic and Thermal Properties

Specific, experimentally obtained spectroscopic and thermal data for Pentafluorophenyltriethoxysilane were not available in the search results. However, based on the known structure and data from analogous compounds, the expected characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Comments |

| ¹H NMR | ~3.9 (quartet), ~1.2 (triplet) | The quartet corresponds to the -OCH₂- protons and the triplet to the -CH₃ protons of the ethoxy groups.[16][17] |

| ¹³C NMR | ~58 (-OCH₂-), ~18 (-CH₃), 100-150 (C₆F₅) | The carbons of the pentafluorophenyl ring will show complex splitting patterns due to C-F coupling.[18][19][20][21][22] |

| ¹⁹F NMR | -140 to -170 | The ortho, meta, and para fluorines will appear as distinct multiplets in this region, relative to CFCl₃.[23][24][25][26] |

| ²⁹Si NMR | -65 to -80 | The chemical shift is indicative of a silicon atom bonded to an aromatic carbon and three oxygen atoms. The exact shift will change upon hydrolysis and condensation.[27][28][29][30][31][32] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Comments |

| ~2975, ~2885 | C-H stretching | From the ethoxy groups.[33] |

| ~1515, ~1470 | C=C stretching | Aromatic ring vibrations of the pentafluorophenyl group. |

| ~1100-1000 | Si-O-C stretching | Strong and broad absorption, characteristic of alkoxysilanes.[34][35] |

| ~960 | Si-OH stretching | This peak will appear upon hydrolysis. |

| ~1100-1000 (broad) | Si-O-Si stretching | Overlaps with Si-O-C, becomes more prominent upon condensation.[34][35] |

| ~1300-1100 | C-F stretching | Strong absorptions characteristic of fluorinated compounds.[36] |

Thermal Properties (TGA/DSC)

While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for Pentafluorophenyltriethoxysilane are not available, general behavior can be anticipated based on related compounds.[37][38][39]

-

TGA: A TGA profile would likely show initial stability up to temperatures around 150-200°C. Above this, weight loss would occur due to the decomposition of the organic components (ethoxy and pentafluorophenyl groups). The final residual mass would correspond to silica (SiO₂).

-

DSC: A DSC thermogram would indicate any phase transitions such as boiling. For a cured polysiloxane network derived from PFPTES, a glass transition temperature might be observable.

Applications in Research and Development

The unique properties of Pentafluorophenyltriethoxysilane open up several avenues for advanced applications.

-

Surface Modification: It is primarily used to modify surfaces to impart hydrophobicity, oleophobicity, and chemical resistance. The perfluorinated surface can reduce surface energy and limit unwanted interactions.

-

Adhesion Promotion: It can act as a coupling agent to improve adhesion between organic polymers and inorganic substrates.

-

Fluorinated Material Synthesis: It serves as a precursor for the synthesis of specialty fluorinated polymers and coatings with high thermal and chemical stability.

-

Cross-Coupling Reactions: The pentafluorophenylsilyl group can act as a nucleophile in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[40]

For drug development professionals , while direct applications of PFPTES in drug formulations are not documented in the provided search results, its role in surface functionalization is highly relevant. The ability to precisely control the surface chemistry of nanoparticles is crucial for:

-

Targeted Drug Delivery: Functionalizing nanoparticles with ligands that bind to specific receptors on diseased cells can enhance drug efficacy and reduce side effects.[1][4][5][41] The pentafluorophenyl group offers a potential handle for further chemical modification or for mediating specific interactions.

-

Bioconjugation: The principles of covalent linkage that underpin silane chemistry are central to bioconjugation, where therapeutic molecules are attached to carriers or targeting moieties.[2][6][7][42] Silane-based linkers can provide a stable connection between a nanoparticle core and a biologically active molecule.

Conclusion

Pentafluorophenyltriethoxysilane is a highly versatile molecule whose properties are dictated by the interplay between its electron-withdrawing pentafluorophenyl group and its reactive triethoxysilyl functionality. Its primary utility lies in the creation of robust, functionalized surfaces and as a reactant in specialized organic synthesis. While a significant body of literature exists for silane chemistry in general, there is a clear opportunity for further research to quantify the specific reaction kinetics, thermal properties, and spectroscopic characteristics of PFPTES. For researchers in materials science and drug development, a deeper understanding of this and related compounds will continue to enable innovations in areas from advanced coatings to targeted therapeutics.

References

Click to expand

- Osterholtz, F. D., & Pohl, E. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology.

- The Royal Society of Chemistry. (n.d.).

- Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.

- Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- BroadPharm. (2022).

- Gu, F., et al. (2008). Biofunctionalized Targeted Nanoparticles for Therapeutic Applications. Industrial & Engineering Chemistry Research, 47(7), 2189-2198.

- S. Dhar, F. X. Gu, R. Langer, O. C. Farokhzad, S. J. Lippard. (2008). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery.

- G. E. Maciel, D. W. Sindorf. (1980). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society, 102(25), 7606-7607.

- Alfa Chemistry. (n.d.). CAS 20083-34-5 Pentafluorophenyltriethoxysilane.

- The Royal Society of Chemistry. (2013).

- Noureldein, M., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Journal of Pharmaceutical Sciences, 108(10), 3249-3262.

- Benchchem. (n.d.). An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Perfluorooctyltriethoxysilane.

- Plueddemann, E. P. (1984). Process and mechanism of surface modification of silica with silane coupling agent APTS. Journal of Adhesion Science and Technology, 4(3), 261-274.

- Vivero-Escoto, J. L., et al. (2010). Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells. Cancers, 2(3), 1537-1555.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Bocian, W., et al. (2015). The 1H, 13C, 15N, and 19F NMR chemical shifts assignments in 5,10,15-tris (pentafluorophenyl)tetra-15N corrole at 191 K. Magnetic Resonance in Chemistry, 53(2), 167-171.

- Gelest, Inc. (n.d.).

- University of Ottawa. (n.d.). (29Si) Silicon NMR.

- Slomkowski, S., et al. (2011). Functionalized Particles Designed for Targeted Delivery. Polymers, 3(4), 1734-1768.

- Chemistry Steps. (n.d.). 1H NMR chemical shift ppm table.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- Wang, A. Z., et al. (2008). Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect.

- Biosynth. (n.d.).

- Al-Saden, N., et al. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Pharmaceutics, 15(1), 272.

- Benchchem. (n.d.).

- Bass, J. L., & Wade, W. H. (1996). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Adhesion Science and Technology, 10(3), 241-250.

- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a...

- Shimada, T., et al. (2014). Surface Functionalization of Silica by Si-H Activation of Hydrosilanes. Journal of the American Chemical Society, 136(33), 11570-11573.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). (Pentafluorophenyl)triethoxysilane 97% 20083-34-5.

- Frontiers. (n.d.).

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Frontiers in Chemistry, 10, 839992.

- Michigan State University. (n.d.). 1H NMR chemical shift ppm table.

- Benchchem. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Silica with Trichloro(4-phenylbutyl)silane.

- Wang, G., et al. (2015). Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides. Journal of Controlled Release, 219, 447-460.

- Ignat'ev, I. S., & Kochikov, I. V. (2005). IR Absorption Band Contours of Methyltrifluorosilane: Calculation and Comparison with Experiment. Optics and Spectroscopy, 98(4), 546-552.

- Universiti Kebangsaan Malaysia. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA- 15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP.

- Zhang, C., et al. (2014). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 16(31), 16642-16650.

- Semantic Scholar. (n.d.). Figure 1 from THERMOGRAVIMETRIC ANALYSIS ( TGA ) PROFILE OF MODIFIED SBA-15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP.

- ResearchGate. (n.d.). Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH....

- ResearchGate. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane.

- Pavia, D. L., et al. (n.d.). nuclear magnetic resonance - spectroscopy.

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

Sources

- 1. Biofunctionalized Targeted Nanoparticles for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 18. reddit.com [reddit.com]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. The 1H, 13C, 15N, and 19F NMR chemical shifts assignments in 5,10,15-tris (pentafluorophenyl)tetra-15N corrole at 191 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.uoi.gr [chem.uoi.gr]

- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. rsc.org [rsc.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. researchgate.net [researchgate.net]

- 26. colorado.edu [colorado.edu]

- 27. unige.ch [unige.ch]

- 28. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 29. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 30. researchgate.net [researchgate.net]

- 31. The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. gelest.com [gelest.com]

- 35. researchgate.net [researchgate.net]

- 36. kinetics.nsc.ru [kinetics.nsc.ru]

- 37. thescipub.com [thescipub.com]

- 38. ukm.my [ukm.my]

- 39. Figure 1 from THERMOGRAVIMETRIC ANALYSIS ( TGA ) PROFILE OF MODIFIED SBA-15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP | Semantic Scholar [semanticscholar.org]

- 40. (五氟苯基)三乙氧基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 41. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Frontiers | Chemical Conjugation in Drug Delivery Systems [frontiersin.org]

Pentafluorophenyltriethoxysilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, and applications of pentafluorophenyltriethoxysilane. It is designed to provide a foundational understanding of this versatile compound and to facilitate its practical application in scientific research.

Core Molecular Attributes: Formula and Structure

Pentafluorophenyltriethoxysilane is an organosilicon compound characterized by the presence of a pentafluorophenyl group and three ethoxy groups attached to a central silicon atom.

Molecular Formula: C₁₂H₁₅F₅O₃Si[1][2]

Molecular Weight: 330.32 g/mol [2][3]

Synonyms: Triethoxy(pentafluorophenyl)silane, (EtO)₃SiC₆F₅[1]

The structural arrangement of pentafluorophenyltriethoxysilane is key to its functionality. The triethoxysilane group provides a reactive site for hydrolysis and condensation, enabling the molecule to form stable siloxane bonds (Si-O-Si) and to covalently attach to surfaces rich in hydroxyl groups, such as silica and metal oxides. The pentafluorophenyl group, a fully fluorinated aromatic ring, imparts unique electronic properties and contributes to the compound's high thermal stability and chemical resistance.

Caption: Molecular structure of pentafluorophenyltriethoxysilane.

Physicochemical Data and Properties

The physical and chemical properties of pentafluorophenyltriethoxysilane are critical for its handling, storage, and application.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1][4] |

| Boiling Point | 69 °C at 0.07 mmHg[3][4][5] |

| Density | 1.242 g/mL at 25 °C[3][4][5] |

| Refractive Index | 1.4180 at 20 °C[4][6] |

| Flash Point | 104 °C (219.2 °F) - closed cup[3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[4][6] |

These properties indicate a compound with relatively low volatility under ambient conditions but one that requires protection from moisture to prevent premature hydrolysis. Its high flash point suggests it is not highly flammable.

Synthesis and Reactivity

Synthesis

While specific, detailed synthesis protocols are proprietary to chemical manufacturers, the general approach to synthesizing aryltrialkoxysilanes involves the reaction of a corresponding aryl Grignard reagent with a tetraalkoxysilane. For pentafluorophenyltriethoxysilane, this would conceptually involve the reaction of pentafluorophenylmagnesium bromide with tetraethoxysilane (TEOS). This process must be conducted under anhydrous conditions to prevent the quenching of the Grignard reagent.

Reactivity

The reactivity of pentafluorophenyltriethoxysilane is dominated by two key features:

-

Hydrolysis and Condensation of the Triethoxysilane Group: The silicon-oxygen bonds in the ethoxy groups are susceptible to hydrolysis in the presence of water, forming silanol (Si-OH) groups. These silanols are highly reactive and can condense with hydroxyl groups on surfaces or with other silanol groups to form stable siloxane linkages. This is the fundamental chemistry behind its use as a surface modification agent.[7]

-

Palladium-Catalyzed Cross-Coupling Reactions: The pentafluorophenyl group can participate in various palladium-catalyzed cross-coupling reactions. This makes it a valuable silicon-based nucleophile for the formation of carbon-carbon bonds in organic synthesis.[2][3][5]

Key Applications in Research and Development

The unique combination of a reactive silane and a fluorinated aromatic group makes pentafluorophenyltriethoxysilane a versatile tool in several advanced applications.

Surface Modification

Pentafluorophenyltriethoxysilane is widely used to modify the surface properties of various materials.[7][8] The covalent attachment of the pentafluorophenyl group can impart properties such as:

-

Hydrophobicity and Oleophobicity: The low surface energy of the fluorinated group leads to surfaces that repel water and oils.

-

Chemical Resistance: The stable C-F and Si-O bonds contribute to enhanced resistance against chemical attack.[8]

-

Adhesion Promotion: It can act as a coupling agent to improve the adhesion between organic and inorganic materials.[7]

Advanced Material Synthesis

This compound serves as a precursor for the synthesis of advanced fluorinated materials, including polymers and specialized coatings with exceptional thermal and chemical stability.[7] It is also a key building block for creating novel polymers and specialty resins where fluorinated moieties are desired for specific electronic or performance characteristics.[8]

Pharmaceutical and Agrochemical Synthesis

In the context of drug development and agrochemical research, pentafluorophenyltrimethoxysilane (a related compound with methoxy groups) is utilized as a fluorinated building block.[9] The incorporation of fluorinated groups can lead to drug candidates with improved metabolic stability and bioavailability.[9]

Optical Coatings

The ability of pentafluorophenyltriethoxysilane to form hydrogen-free silicone resins makes it a valuable precursor for optical coatings.[8] These coatings can offer enhanced durability, clarity, and specific refractive index properties.[8]

Experimental Protocol: Surface Modification of Glass Substrates

This protocol outlines a general procedure for the vapor-phase deposition of pentafluorophenyltriethoxysilane onto glass slides to create a hydrophobic surface.

Materials:

-

Glass microscope slides

-

Pentafluorophenyltriethoxysilane

-

Acetone, Isopropanol, Deionized water

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Vacuum desiccator and vacuum pump

-

Oven

Procedure:

-

Substrate Cleaning: a. Sonicate glass slides in acetone, isopropanol, and deionized water for 15 minutes each. b. Immerse the cleaned slides in Piranha solution for 30 minutes in a fume hood. (Warning: Piranha solution is highly corrosive and reactive. Handle with extreme care and appropriate personal protective equipment). c. Rinse the slides thoroughly with deionized water and dry with a stream of nitrogen.

-

Vapor-Phase Silanization: a. Place the cleaned and dried glass slides in a vacuum desiccator. b. In a separate small, open container (e.g., a vial cap), place a few drops of pentafluorophenyltriethoxysilane inside the desiccator, ensuring no direct contact with the slides. c. Seal the desiccator and evacuate using a vacuum pump to a pressure of ~1-10 Torr. d. Place the sealed and evacuated desiccator in an oven at 80-90°C for 2-3 hours.

-

Post-Treatment: a. Remove the desiccator from the oven and allow it to cool to room temperature before venting. b. Remove the coated slides and rinse with isopropanol to remove any non-covalently bonded silane. c. Dry the slides with a stream of nitrogen. d. Cure the slides in an oven at 110-120°C for 1 hour to promote cross-linking of the silane layer.

-

Characterization: a. The success of the coating can be qualitatively assessed by observing water beading on the surface. b. Quantitative analysis can be performed by measuring the water contact angle using a goniometer.

Caption: Experimental workflow for surface modification.

Safety and Handling

Pentafluorophenyltriethoxysilane is an irritant and requires careful handling.[1][4]

-

Personal Protective Equipment: Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[10][11]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] It is moisture-sensitive and should be stored under an inert atmosphere.[6][12]

-

In case of Exposure:

Note: The hydrolysis of this compound produces ethanol, which can have a narcotic effect upon overexposure.[11] Always consult the material safety data sheet (MSDS) before use.[10][12]

References

-

MilliporeSigma. (n.d.). Unlock Advanced Applications with Triethoxy(pentafluorophenyl)silane. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pentafluorophenyltriethoxysilane (CAS 20083-34-5): A Versatile Organosilicon Intermediate for Advanced Materials. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pentafluorophenyltrimethoxysilane in Enhancing Material Durability and Synthesis Efficiency. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (PENTAFLUOROPHENYL)TRIETHOXYSILANE. Retrieved from [Link]

-

Gelest. (n.d.). PENTAFLUOROPHENYLTRIETHOXYSILANE. Retrieved from [Link]

-

Gelest. (n.d.). SAFETY DATA SHEET for PENTAFLUOROPHENYLTRIETHOXYSILANE. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. (五氟苯基)三乙氧基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (PENTAFLUOROPHENYL)TRIETHOXYSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (PENTAFLUOROPHENYL)TRIETHOXYSILANE | 20083-34-5 [chemicalbook.com]

- 6. PENTAFLUOROPHENYLTRIETHOXYSILANE | [gelest.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to (Pentafluorophenyl)triethoxysilane (CAS 20083-34-5): Applications and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pentafluorophenyl)triethoxysilane, registered under CAS number 20083-34-5, is a versatile organosilicon compound characterized by a pentafluorophenyl group and three ethoxy groups attached to a central silicon atom. This unique structure imparts a combination of properties that make it a valuable tool in advanced materials science and chemical synthesis. While its applications are broad, this guide will focus on its utility in areas of interest to the life sciences and pharmaceutical development, including the modification of surfaces for biomedical applications and its role as a key building block in the synthesis of complex fluorinated molecules. We will also provide a comprehensive overview of its safety profile to ensure its proper handling and use in a research environment.

Physicochemical Properties

A clear, colorless to straw-colored liquid, (Pentafluorophenyl)triethethoxysilane possesses distinct physical and chemical properties that are crucial to its function in various applications.[1] A summary of these properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 20083-34-5 | [2][3] |

| Molecular Formula | C12H15F5O3Si | [2][3] |

| Molecular Weight | 330.32 g/mol | [2][4] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 69 °C at 0.07 mmHg | [2][5] |

| Density | 1.242 g/mL at 25 °C | [2][5] |

| Flash Point | 104 °C (closed cup) | [2] |

| Hydrolytic Sensitivity | Reacts slowly with water and moisture | [5][6] |

Core Applications in a Research and Development Context

The reactivity of (Pentafluorophenyl)triethoxysilane is centered around two key features: the hydrolysis and condensation of the triethoxysilane group, and the unique electronic properties of the pentafluorophenyl group. This dual functionality allows for its use in a variety of advanced applications.

Surface Modification for Biomedical Devices and Biosensors

The triethoxysilane moiety of this compound can undergo hydrolysis in the presence of water to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surfaces of various substrates, such as glass, silicon, and metal oxides, to form a stable, covalent bond. This process, known as silanization, results in a thin, functionalized layer on the substrate's surface.

The presence of the highly fluorinated pentafluorophenyl group in this surface layer imparts unique properties, including:

-

Hydrophobicity: The fluorinated surface can significantly increase the water-repellent properties of a material.[7] This is of interest in the development of medical devices to reduce biofouling.

-

Chemical Resistance: The strong carbon-fluorine bonds make the modified surface resistant to chemical degradation.[7]

-

Biocompatibility: Silane-based coatings are often used to create biocompatible interfaces on medical implants and devices.[8]

These properties are particularly relevant in the development of next-generation medical devices and biosensors.[9][10] For instance, modifying the surface of a biosensor with (Pentafluorophenyl)triethoxysilane can create a defined area for the immobilization of biorecognition molecules while preventing non-specific adsorption of other molecules, thereby improving the sensor's sensitivity and reliability.[11]

Intermediate in the Synthesis of Fluorinated Compounds

The incorporation of fluorine into drug candidates is a common strategy in pharmaceutical chemistry to enhance metabolic stability, bioavailability, and binding affinity.[12] (Pentafluorophenyl)triethoxysilane serves as a valuable fluorinated building block for the synthesis of complex organic molecules.[12] The pentafluorophenyl group can be introduced into a target molecule via various chemical transformations.

Role in Palladium-Catalyzed Cross-Coupling Reactions

(Pentafluorophenyl)triethoxysilane is a silicon-based nucleophile that is reactive in palladium-catalyzed cross-coupling reactions.[2][3] These reactions are a cornerstone of modern synthetic chemistry and are widely used in the pharmaceutical industry for the construction of carbon-carbon and carbon-heteroatom bonds.[13][14][15][16] In this context, the pentafluorophenyl group can be transferred to an aryl or vinyl halide or triflate, providing a pathway to synthesize highly functionalized and fluorinated aromatic compounds that may serve as precursors to novel therapeutic agents.

Safety and Handling

While some safety data sheets classify (Pentafluorophenyl)triethoxysilane as not a hazardous substance or mixture, others indicate that it can cause skin and serious eye irritation.[1][4] Therefore, it is prudent to handle this chemical with appropriate care.

Hazard Identification and Classification

-

GHS Hazard Statements: May include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: Recommended precautionary statements often include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and specific first aid responses.

Handling and Storage

-

Handling: Use in a well-ventilated area and avoid breathing vapor or mist.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] This compound is moisture-sensitive and should be stored under an inert gas.[4]

First-Aid Measures

-

After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[4]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

In all cases of exposure, seek medical advice if you feel unwell or if symptoms persist.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use.[4]

-

Respiratory Protection: Respiratory protection is not typically required under normal use with adequate ventilation.[4]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4] Dispose of contaminated packaging as unused product.[4]

Conclusion

(Pentafluorophenyl)triethoxysilane (CAS 20083-34-5) is a valuable reagent with significant potential in research and development, particularly at the interface of materials science and the life sciences. Its ability to form stable, functionalized surfaces is highly relevant for the creation of advanced biomedical devices and biosensors. Furthermore, its role as a fluorinated building block in complex organic synthesis makes it a compound of interest for drug discovery and development professionals. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with the care accorded to all novel chemical entities.[4]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pentafluorophenyltrimethoxysilane in Enhancing Material Durability and Synthesis Efficiency. [Link]

-

Gelest. (n.d.). SIP6716.7 GHS US English US SDS. [Link]

-

Gelest. (n.d.). SIP6716.7 GHS EU English SDS. [Link]

-

Ningbo Innopharmchem Co., Ltd. (2026, January 1). Unlock Advanced Applications with Triethoxy(pentafluorophenyl)silane. [Link]

-

Silfluo. (n.d.). Silanes & Silicones Used in Healthcare. [Link]

-

Engineer Live. (2017, March 22). Surface modification technologies for next-gen medical devices. [Link]

-

Chemdad. (n.d.). (PENTAFLUOROPHENYL)TRIETHOXYSILANE. [Link]

- Google Patents. (n.d.).

-

Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

-

Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), E3493. [Link]

-

National Center for Biotechnology Information. (n.d.). Impedance Biosensors: Applications to Sustainability and Remaining Technical Challenges. [Link]

-

Surface Solutions Group, LLC. (2025, May 14). Medical Device Coatings Blog. [Link]

-

Universidade de Lisboa. (n.d.). Surface Modification Strategies for Microfluidic Devices Biological Engineering. [Link]

-

MDPI. (n.d.). Silicon-Based Biosensors: A Critical Review of Silicon's Role in Enhancing Biosensing Performance. [Link]

-

RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

MDPI. (2023, July 2). Emerging Field-Effect Transistor Biosensors for Life Science Applications. [Link]

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. (Pentafluorophenyl)triethoxysilane 97 20083-34-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. (PENTAFLUOROPHENYL)TRIETHOXYSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. nbinno.com [nbinno.com]

- 8. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]

- 9. engineerlive.com [engineerlive.com]

- 10. mdpi.com [mdpi.com]

- 11. Impedance Biosensors: Applications to Sustainability and Remaining Technical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Introduction: The Significance of Pentafluorophenyltriethoxysilane (PFPTES)

An In-depth Technical Guide to the Hydrolysis Mechanism of Pentafluorophenyltriethoxysilane

Pentafluorophenyltriethoxysilane (PFPTES) is an organosilicon compound of significant interest in materials science and surface chemistry. Its unique molecular architecture, featuring a highly electronegative pentafluorophenyl group and three hydrolyzable ethoxy groups attached to a central silicon atom, provides a powerful combination of reactivity and functionality.[1] The ethoxy groups serve as reactive handles for hydrolysis and condensation, enabling the formation of stable siloxane (Si-O-Si) networks.[1] This process is fundamental to its use in a variety of advanced applications, including:

-

Surface Modification: PFPTES is widely used to alter the surface properties of materials, imparting hydrophobicity, chemical resistance, and specialized surface energies.[1][2]

-

Adhesion Promotion: It acts as a molecular bridge, enhancing the bond strength between inorganic substrates (like glass or metal oxides) and organic polymers in coatings and composites.[1][3]

-

Fluorinated Material Synthesis: It serves as a key precursor for creating advanced fluorinated materials with exceptional thermal and chemical stability.[1]

Understanding the mechanism of its hydrolysis is paramount for controlling these applications, as the formation of the siloxane network dictates the final properties of the modified surface or material. This guide provides a detailed exploration of the hydrolysis and condensation pathway of PFPTES, the factors influencing its kinetics, and the experimental methods used to study these transformations.

The Core Reaction Pathway: A Two-Step Process

The conversion of PFPTES into a stable polysiloxane network is primarily a two-step process: hydrolysis followed by condensation .[4][5][6] While these steps are often presented sequentially for clarity, they can occur simultaneously after the initial hydrolysis begins.[6]

Step 1: Hydrolysis - The Formation of Silanols

The initial and rate-determining stage is the hydrolysis of the ethoxy groups (–OCH₂CH₃). In the presence of water, these groups are sequentially replaced by hydroxyl groups (–OH), forming reactive silanol intermediates and releasing ethanol as a byproduct.[4]

C₆F₅Si(OCH₂CH₃)₃ + 3H₂O ⇌ C₆F₅Si(OH)₃ + 3CH₃CH₂OH

This reaction is rarely instantaneous and proceeds through partially hydrolyzed species, such as C₆F₅Si(OCH₂CH₃)₂(OH) and C₆F₅Si(OCH₂CH₃)(OH)₂.

The pentafluorophenyl (C₆F₅) group is not a passive spectator in this process. As a powerful electron-withdrawing group, it significantly influences the reactivity of the silicon center. The five fluorine atoms pull electron density away from the phenyl ring, which in turn pulls density from the silicon atom. This inductive effect makes the silicon atom more electrophilic (electron-deficient) and thus more susceptible to nucleophilic attack by water.[1] This enhanced reactivity is a key advantage of PFPTES, often leading to faster hydrolysis rates compared to alkyltriethoxysilanes under similar conditions.

The rate of hydrolysis is highly dependent on the pH of the medium and can be effectively controlled through acid or base catalysis.[4]

-

Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, a proton (H⁺) protonates the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). This enhances the electrophilicity of the silicon atom, facilitating a nucleophilic attack by a water molecule.[4] Acid catalysis generally promotes the hydrolysis reaction.[7]

-

Base-Catalyzed Hydrolysis (pH > 7): In basic media, a hydroxide ion (OH⁻), a stronger nucleophile than water, directly attacks the silicon atom.[4] Base catalysis is particularly effective at promoting the subsequent condensation reactions.[4][5]

Caption: Catalytic mechanisms for the first hydrolysis step of PFPTES.

Step 2: Condensation - Building the Siloxane Network

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation to form stable siloxane bonds (Si-O-Si).[4] This process builds the inorganic polymer network and is crucial for the formation of a durable film or coating. Condensation can occur in two ways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 C₆F₅Si(OH)₃ → (HO)₂ (C₆F₅)Si-O-Si(C₆F₅)(OH)₂ + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. C₆F₅Si(OH)₃ + C₆F₅Si(OCH₂CH₃)₃ → (HO)₂ (C₆F₅)Si-O-Si(C₆F₅)(OCH₂CH₃)₂ + CH₃CH₂OH

This process continues, leading to the formation of larger oligomers and eventually a cross-linked three-dimensional network.

Caption: Overall reaction pathway for PFPTES hydrolysis and condensation.

Experimental Analysis: Monitoring the Reaction in Real-Time

To ensure the integrity of any surface modification protocol, the hydrolysis and condensation reactions must be monitored and validated. Several spectroscopic techniques are exceptionally well-suited for this purpose.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for obtaining detailed kinetic and structural information about the hydrolysis process.[9][10] Both ¹H and ²⁹Si NMR are used to provide a comprehensive picture.

-

¹H NMR: Tracks the disappearance of the ethoxy group protons (triplet and quartet signals) and the appearance of the signal for the byproduct, ethanol. This allows for quantification of the extent of hydrolysis over time.

-

²⁹Si NMR: Provides direct information about the silicon atom's local environment.[11][12] Different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and various condensed structures) appear at distinct chemical shifts, allowing for the identification and quantification of intermediates.[13]

| Silicon Species (T nomenclature) | Description | Typical ²⁹Si Chemical Shift Range (ppm) |

| T⁰ | C₆F₅Si (OEt)₃ | -55 to -65 |

| T¹ | C₆F₅Si (OEt)₂(OH) or C₆F₅Si (OEt)₂(O-Si) | -65 to -75 |

| T² | C₆F₅Si (OEt)(OH)₂ or C₆F₅Si (O-Si)₂ | -75 to -85 |

| T³ | C₆F₅Si (OH)₃ or C₆F₅Si (O-Si)₃ | -85 to -95 |

| Note: Chemical shifts are approximate and can be influenced by solvent and pH. |

-

Sample Preparation: In an NMR tube, prepare a solution of PFPTES in a suitable deuterated solvent (e.g., acetone-d₆ or THF-d₈). Add a precise amount of D₂O to initiate hydrolysis. If catalysis is desired, add a small, known quantity of acid (e.g., DCl) or base (e.g., NaOD).

-

NMR Acquisition: Immediately place the sample in the NMR spectrometer. Acquire ²⁹Si (and/or ¹H) NMR spectra at regular time intervals (e.g., every 15 minutes for the initial phase, then hourly).

-

Data Analysis: Integrate the signals corresponding to the different T-species in the ²⁹Si spectra. Plot the concentration of each species as a function of time to determine the reaction kinetics.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another valuable tool for tracking the chemical transformations during hydrolysis and condensation by monitoring changes in vibrational bands.[13]

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| Si-O-C (stretch) | ~1100, ~960 | Disappears as hydrolysis proceeds.[14] |

| Si-OH (stretch) | ~3200-3700 (broad), ~950-960 | Appears with hydrolysis, then decreases during condensation.[15][16] |

| Si-O-Si (asymmetric stretch) | ~1000-1130 (broad) | Appears and grows stronger as condensation proceeds.[14][15] |

-

Sample Preparation: Prepare a solution of PFPTES in a solvent transparent in the mid-IR range (e.g., THF).

-

Initiate Reaction: Add water and any catalyst to the solution.

-

FTIR Measurement: Immediately place a drop of the reacting solution onto an ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., KBr) and record the FTIR spectrum. Repeat the measurement at regular time intervals.

-

Spectral Analysis: Monitor the decrease in the absorbance of the Si-O-C peaks and the increase in the Si-OH and Si-O-Si bands to track the reaction progress.[13][15]

Kinetics and Factors Influencing the Hydrolysis Rate

The overall rate of PFPTES hydrolysis and condensation is a complex function of several interconnected variables.[8] Controlling these factors is essential for achieving reproducible and optimized material properties.

| Factor | Effect on Hydrolysis/Condensation Rate | Causality |

| pH | U-shaped dependence: Fastest at low and high pH, slowest near neutral pH. | Acid (H⁺) and base (OH⁻) are effective catalysts for the reaction.[4][5] |

| Water Concentration | Generally increases with higher water concentration. | Water is a primary reactant in the hydrolysis step.[17] |

| Temperature | Increases with temperature. | Provides the necessary activation energy for the reactions.[18] |

| Solvent | Can influence reactant solubility and catalyst activity. | Polar, protic solvents can participate in hydrogen bonding and stabilize transition states. |

| PFPTES Concentration | Higher concentration can increase condensation rates. | Increases the probability of collision between reactive silanol species. |

The hydrolysis of trialkoxysilanes is often modeled as a pseudo-first-order reaction, especially when water is in large excess.[5][19] The strong electron-withdrawing nature of the pentafluorophenyl group suggests that the hydrolysis rate constants for PFPTES will be significantly higher than for non-fluorinated analogues like phenyltriethoxysilane (PhTES) or alkyltriethoxysilanes.[20]

Conclusion

The hydrolysis of Pentafluorophenyltriethoxysilane is a sophisticated process governed by the principles of nucleophilic substitution at silicon. The reaction proceeds via the hydrolysis of ethoxy groups to form reactive silanols, followed by their condensation into a stable polysiloxane network. The strongly electron-withdrawing pentafluorophenyl group plays a critical role, enhancing the reactivity of the silicon center and accelerating the hydrolysis step. By carefully controlling reaction parameters such as pH, temperature, and reactant concentrations, and by monitoring the process with robust analytical techniques like NMR and FTIR spectroscopy, researchers and drug development professionals can effectively harness the unique properties of PFPTES. This control is fundamental to designing advanced materials with precisely tailored surface characteristics, improved adhesion, and superior chemical and thermal stability.

References

- Vertex AI Search. (2026). Unlock Advanced Applications with Triethoxy(pentafluorophenyl)silane.

-

Moriones, P., Arzamendi, G., Cornejo, A., Garrido, J. J., & Echeverria, J. C. (2019). Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR. The Journal of Physical Chemistry A, 123(48), 10364–10371. [Link]

- National Institutes of Health. (n.d.). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS - PMC.

- Science and Education Publishing. (n.d.). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.

- BenchChem. (2025). The Chemistry of Triethoxysilane Hydrolysis and Condensation.

- Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds.

- Vertex AI Search. (2025). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy.

- PubMed. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations.

- ResearchGate. (n.d.). Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29 Si NMR | Request PDF.

- PubMed. (2019). Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR.

- MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation.

- Hydrophobe.org. (n.d.). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy.

- BenchChem. (n.d.). An In-depth Technical Guide to the Hydrolysis and Condensation of 3-Methacryloxypropyldimethylsilanol in Aqueous Solutions.

- ResearchGate. (n.d.). Examples of fluorosilanes used as surface modifiers.

- ACS Publications. (2019). Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR.

- ResearchGate. (n.d.). (PDF) Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes.

- ACS Publications. (n.d.). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.

- ResearchGate. (n.d.). 13 C NMR spectra of a silane A and b silane V.

- ResearchGate. (2025). Kinetic analysis of organosilane hydrolysis and condensation.

- ResearchGate. (2025). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution.

- Wikipedia. (n.d.). Triethoxysilane.

- National Institutes of Health. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC.

- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.

- ResearchGate. (n.d.). FT-IR spectrum showing chemical bond structure of the siloxane-gelatin....

- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Silane Coupling Agents: Enhancing Material Performance.

- AFINITICA. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.

- PubMed. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes.

- Flintbox. (2021). Rapid and efficient surface modification using hydrosilanes.

- RSC Publishing. (n.d.). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution.

- ResearchGate. (2025). Resolving Apparent Conflicts between Theoretical and Experimental Models of Phosphate Monoester Hydrolysis | Request PDF.

- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.

- PubMed. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach.

- PubMed. (n.d.). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass.

- PubMed. (2008). Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides.

- ResearchGate. (2023). Trimethoxysilane Coupling Agents: Hydrolysis Kinetics by FTNIR PLS Model, Synthesis and Characterization of Fluorinated Silicone Resin.

- Biopharma PEG. (2019). One of PEG Applications: Surface Modification.

- ResearchGate. (2025). Hydrolysis of Phosphotriesters: Determination of Transition States in Parallel Reactions by Heavy-Atom Isotope Effects | Request PDF.

- ResearchGate. (2025). Hydrolysis and Polycondensation of Acid-Catalyzed Phenyltriethoxysilane (PhTES) | Request PDF.

- PubMed. (2014). Phosphate monoester hydrolysis by trinuclear alkaline phosphatase; DFT study of transition States and reaction mechanism.

- DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and.

- ResearchGate. (2025). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. gelest.com [gelest.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. gelest.com [gelest.com]

- 18. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Pentafluorophenyltriethoxysilane in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Pentafluorophenyltriethoxysilane

Pentafluorophenyltriethoxysilane (PFPTES) is a versatile organosilicon compound that is increasingly pivotal in the fields of materials science, surface chemistry, and as a building block in organic synthesis, including drug development.[1][2][3][4] Its unique structure, featuring a highly fluorinated aromatic ring and reactive triethoxysilane groups, imparts desirable properties such as hydrophobicity, chemical resistance, and thermal stability to surfaces and materials.[1] Furthermore, PFPTES serves as a key reactant in palladium-catalyzed cross-coupling reactions, a fundamental tool for the formation of carbon-carbon bonds in complex molecules.[1][3][5]

The efficacy of PFPTES in these applications is intrinsically linked to its solubility in various organic solvents. Proper dissolution is paramount for achieving uniform surface coatings, ensuring consistent reaction kinetics, and facilitating purification processes. However, a comprehensive understanding of its solubility profile is often hampered by its reactivity, particularly its sensitivity to moisture, which can lead to hydrolysis and condensation.[6] This guide provides an in-depth technical overview of the solubility of pentafluorophenyltriethoxysilane, offering insights into its behavior in a range of common organic solvents and providing a robust experimental framework for its accurate determination.